Ethyl 3-oxopropanoate

Descripción

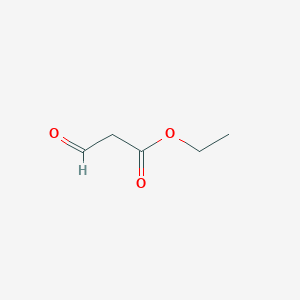

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-2-8-5(7)3-4-6/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFFHRPDTQNMQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452420 | |

| Record name | 3-Oxo-propionic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34780-29-5 | |

| Record name | 3-Oxo-propionic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 3 Oxopropanoate and Its Precursors

Classical Condensation-Based Synthetic Approaches

The cornerstone of classical synthesis for β-keto esters like Ethyl 3-oxopropanoate (B1240783) is the Claisen condensation reaction. This method involves the carbon-carbon bond formation between two ester molecules, facilitated by a strong base.

Base-Catalyzed Condensation of Ester Precursors (e.g., Ethyl Acetate (B1210297) and Ethyl Formate)

The synthesis of Ethyl 3-oxopropanoate is effectively achieved through a crossed Claisen condensation. This reaction utilizes two different ester precursors: one that can form an enolate (Ethyl Acetate) and another that acts as the electrophile (Ethyl Formate). Ethyl Formate (B1220265) is an ideal electrophilic partner as it lacks α-hydrogens and therefore cannot undergo self-condensation.

The reaction is typically carried out by treating a mixture of Ethyl Acetate and Ethyl Formate with a strong base, such as sodium ethoxide. The base deprotonates the α-carbon of Ethyl Acetate to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of Ethyl Formate, leading to the formation of this compound after an acidic workup.

Optimization of Reaction Conditions for Yield and Purity

Optimizing the Claisen condensation is crucial for maximizing the yield and purity of this compound. Several factors heavily influence the reaction's efficiency.

Choice of Base : A strong base is necessary to generate a sufficient concentration of the enolate. Sodium ethoxide is commonly used, and employing it in a stoichiometric amount (a full equivalent) is critical. This is because the resulting β-keto ester is more acidic than the starting alcohol, and the base is required to deprotonate the product, which drives the reaction equilibrium toward completion. organic-chemistry.orgorgsyn.org Using an alkoxide base that matches the alkyl group of the esters (i.e., ethoxide for ethyl esters) prevents transesterification side reactions. technologynetworks.comgoogle.com

Temperature : The reaction is often conducted at low temperatures to enhance selectivity and control the reaction rate. chemicalbook.com

Workup : The reaction is terminated by neutralization with an aqueous acid, which protonates the enolate of the product and quenches any remaining base. google.com Purification is typically achieved through extraction followed by distillation under reduced pressure to isolate the pure β-keto ester. prepchem.com

Table 1: Effect of Solvent on Claisen Condensation Reaction Time and Yield

| Solvent | Reaction Time | Yield |

| Ethanol | 20 hours | 73% |

| Tetrahydrofuran (THF) | 10 minutes | 84% |

This interactive table is based on findings from a study on a related Claisen condensation, highlighting the significant impact of solvent choice on reaction efficiency. prepchem.com

Mechanistic Pathways of Condensation Reactions

The mechanism of the Claisen condensation for synthesizing this compound proceeds through several distinct steps: orgsyn.orgtechnologynetworks.comgoogle.comchemicalbook.com

Enolate Formation : A strong base, typically sodium ethoxide (NaOEt), removes an acidic α-proton from Ethyl Acetate. This creates a resonance-stabilized enolate ion, which serves as the key nucleophile.

Nucleophilic Attack : The enolate ion attacks the electrophilic carbonyl carbon of Ethyl Formate. This addition reaction forms a tetrahedral alkoxide intermediate.

Elimination of Leaving Group : The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating an ethoxide ion (⁻OEt) as the leaving group. This step results in the formation of the β-keto ester, this compound.

Protonation : In the final workup step, an aqueous acid (like HCl) is added to neutralize the reaction mixture and protonate the enolate of the product, yielding the final, neutral this compound. google.com

Modern and Alternative Synthetic Routes

Beyond classical condensation, modern synthetic methods offer alternative pathways to β-keto esters, often under different reaction paradigms that can provide advantages in substrate scope or reaction conditions.

Preparation via Carbon Monoxide Pressure Methodologies

Transition-metal catalyzed carbonylation reactions represent a powerful modern tool for synthesizing carbonyl compounds, including β-keto esters. nih.govresearchgate.net These methods involve the incorporation of a molecule of carbon monoxide (CO) into an organic substrate.

One such approach involves the palladium-catalyzed carbonylation of α-halo esters. In this process, an α-halo ester can react with carbon monoxide under pressure in the presence of a suitable palladium catalyst and an alcohol. technologynetworks.com This reaction leads to the formation of a β-keto ester. While not as common as the Claisen condensation for this specific molecule, this methodology is valuable for creating diverse β-keto esters from different starting materials. The use of high-pressure CO and sensitive transition metal catalysts are notable aspects of this route. technologynetworks.comnih.gov

Synthesis through Hydrolysis of Activated Esters (e.g., Ethyl β-Chloroacrylate)

Another alternative strategy involves the synthesis and subsequent hydrolysis of activated ester derivatives. One such precursor is an enol ether or a halo-substituted acrylate (B77674). For instance, a synthetic sequence can be designed starting from an activated compound like Ethyl β-chloroacrylate. mpdkrc.edu.in

The synthesis proceeds via the formation of an intermediate, such as an enol ether, which is then hydrolyzed under acidic conditions. The hydrolysis step converts the enol form into the more stable keto form, yielding this compound. A related procedure involves using ethyl 3,3-diethoxypropanoate, a stable, protected form of this compound. orgsyn.org This acetal (B89532) can be readily hydrolyzed with aqueous acid to furnish the target β-keto ester. This approach is advantageous as it avoids the strong basic conditions of the Claisen condensation and starts from stable, easily handled precursors.

One-Pot Synthetic Strategies for Direct Preparation

The direct, one-pot synthesis of β-keto esters and their derivatives, including structures related to this compound, represents a significant advancement in synthetic efficiency. These methods combine multiple reaction steps into a single operation, thereby reducing waste, saving time, and often improving yields by avoiding the isolation of unstable intermediates.

Recent research has highlighted several one-pot approaches for synthesizing complex molecules where an this compound moiety is formed in situ. For instance, a novel, cost-effective, and industrially viable one-pot synthesis has been developed for ethyl 1-(1,2-dihydro-2-oxoquinoxalin-3-yl)-1H-pyrazole-4-carboxylate. researchgate.net This process utilizes 3-hydrazinylquinoxalin-2(1H)-one derivatives and ethyl 2-formyl-3-oxopropanoate, demonstrating the utility of the formylated ester in streamlined multi-component reactions. researchgate.net

Another example involves the condensation of methyl 2-isothiocyanatobenzoate with dimethyl malonate in the presence of sodium methoxide. mdpi.com This one-pot reaction proceeds through several stages, including the in-situ formation of a β-keto ester intermediate, to ultimately yield methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate. mdpi.com Similarly, the synthesis of ethyl 6,7-difluoro-4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate involves an initial condensation to produce ethyl 3-(4,5-difluoro-2-{[(methylthio)carbonothioyl]amino}phenyl)-3-oxopropanoate, which then undergoes an intramolecular cyclization in the same pot. mdpi.com

Mechanochemistry has also emerged as a powerful tool for one-pot synthesis. The mechanochemical synthesis of fluorinated pyrazolones from ethyl benzoylacetate and a hydrazine (B178648) proceeds efficiently in a ball mill, showcasing a solvent-free, one-pot approach to creating complex heterocyclic structures from a β-keto ester precursor. beilstein-journals.org These examples, while not producing unsubstituted this compound, illustrate the modern synthetic strategies being applied to this class of compounds.

Preparation of Key Related Compounds as Synthetic Intermediates

Synthesis of Sodium Ethyl Formylacetate

Sodium ethyl formylacetate, also known as sodium 3-ethoxy-3-oxoprop-1-en-1-olate or sodium this compound, is a crucial, albeit somewhat unstable, intermediate in organic synthesis. evitachem.comcymitquimica.comjst.go.jp It serves as a direct precursor for introducing the formylacetate group into more complex molecules. cymitquimica.comjst.go.jp

The primary industrial synthesis involves the reaction of an alkali alcoholate, such as sodium ethoxide, with ethyl acetate and carbon monoxide at elevated temperature and pressure. evitachem.comgoogle.com In a typical procedure, ethyl acetate is treated with sodium ethoxide in an autoclave. The reaction is conducted under a carbon monoxide atmosphere, which is maintained at a constant pressure as it is consumed. This process is highly efficient, capable of producing the sodium salt with high purity and yield directly from the reaction mixture. google.com The absence of other solvents is a key feature of some patented methods, with excess ethyl acetate serving as the reaction medium. google.com

An alternative laboratory-scale method involves the reaction between ethyl acetate and sodium formate. evitachem.com The versatility of sodium ethyl formylacetate is demonstrated in its reaction with amidines, such as 3-methylbenzamidine, to form substituted pyrimidinols. prepchem.com

Table 1: Synthesis of Sodium Ethyl Formylacetate

| Reactants | Base/Catalyst | Pressure (atm) | Temperature (°C) | Yield | Purity |

|---|---|---|---|---|---|

| Ethyl acetate, Carbon Monoxide | Sodium Ethoxide | up to 20 | approx. 70 | 90% | >95% |

| Ethyl acetate | Sodium Formate | N/A | N/A | N/A | N/A |

Data sourced from multiple procedural descriptions. evitachem.comgoogle.com

Synthesis of Formyl Acetate as a Precursor

Formyl acetate, also known as acetic formic anhydride (B1165640), is a highly reactive formylating agent used in the synthesis of various compounds. Due to its thermal instability, it is often prepared in situ for immediate use. chemicalbook.com

There are two principal methods for its laboratory preparation:

Reaction of Sodium Formate with Acetyl Chloride : This is a straightforward method where sodium formate is reacted with acetyl chloride, typically in an anhydrous solvent like diethyl ether, at controlled temperatures (e.g., 23–27°C). chemicalbook.com

Reaction of Acetic Anhydride with Formic Acid : This reaction involves mixing acetic anhydride with formic acid, usually at low temperatures (e.g., 0°C), to generate formyl acetate. chemicalbook.com The product is often part of a mixture containing excess formic acid and acetic anhydride, which can be used directly as a formylating agent. chemicalbook.com

Table 2: Common Synthetic Routes for Formyl Acetate

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) |

|---|---|---|---|

| Sodium Formate | Acetyl Chloride | Anhydrous Diethyl Ether | 23–27 |

| Acetic Anhydride | Formic Acid | None | 0 |

Data sourced from preparative methods descriptions. chemicalbook.com

Reaction Mechanisms and Reactivity Studies of Ethyl 3 Oxopropanoate

Electrophilic and Nucleophilic Properties

The unique arrangement of a ketone and an ester group separated by a methylene (B1212753) group in ethyl 3-oxopropanoate (B1240783) gives rise to its distinct electrophilic and nucleophilic characteristics.

Reactivity of the Carbonyl Center Towards Nucleophiles

Both the ketone and ester carbonyl groups in ethyl 3-oxopropanoate are electrophilic and susceptible to nucleophilic attack. vulcanchem.comsolubilityofthings.com The polarization of the carbon-oxygen double bond renders the carbonyl carbon electron-deficient and a prime target for electron-rich species. libretexts.org Nucleophilic addition to the carbonyl group is a common reaction, leading to the formation of various derivatives. solubilityofthings.comlibretexts.orgsmolecule.com For instance, the ketone carbonyl can react with nucleophiles to form alcohols or other substituted products. smolecule.com The reactivity of the carbonyl centers can be influenced by the presence of substituents on the aromatic ring in derivatives of this compound. Electron-withdrawing groups tend to increase the susceptibility of the carbonyl group to nucleophilic attack.

Role of the Active Methylene Group in Nucleophilic Additions

The methylene group situated between the two carbonyl groups is known as an "active methylene" group. shivajicollege.ac.in The protons on this carbon are significantly acidic due to the electron-withdrawing effects of the adjacent carbonyl groups, which stabilize the resulting carbanion through resonance. shivajicollege.ac.inslideshare.net This acidity allows for the facile formation of an enolate ion in the presence of a base. shivajicollege.ac.inslideshare.net The resulting enolate is a potent nucleophile and can participate in various nucleophilic addition reactions, a cornerstone of its synthetic utility. shivajicollege.ac.in For example, the enolate can attack electrophiles, leading to the formation of new carbon-carbon bonds at the α-position. This reactivity is fundamental to many condensation reactions.

Enolate Chemistry and Diverse Condensation Pathways

The ability of this compound to form a stable enolate is central to its role in a wide array of condensation reactions, which are powerful tools for constructing complex organic molecules.

Intermolecular Condensation Reactions for Carbon-Carbon Bond Formation

This compound and its derivatives are classic substrates for intermolecular condensation reactions, such as the Claisen condensation. solubilityofthings.comscribd.com In a Claisen-type reaction, the enolate of one ester molecule attacks the carbonyl group of another, leading to the formation of a β-keto ester. slideshare.net This type of reaction is a fundamental method for creating carbon-carbon bonds. solubilityofthings.com Another important intermolecular reaction is the Knoevenagel condensation, where the active methylene group condenses with an aldehyde or ketone. sci-hub.se For instance, the condensation of a β-keto ester with an aldehyde can yield an alkylidene β-keto ester. sci-hub.se These condensation reactions are often catalyzed by a base and are crucial for synthesizing a variety of organic compounds.

Intramolecular Cyclization Mechanisms for Ring Closure

The dual functionality of this compound and its derivatives makes them excellent precursors for intramolecular cyclization reactions, leading to the formation of heterocyclic and carbocyclic rings. vulcanchem.comvulcanchem.com For example, derivatives of this compound can undergo intramolecular cyclization to form dihydrofurans. The presence of both a nucleophilic enolate and an electrophilic carbonyl group within the same molecule or a reaction intermediate allows for ring closure. researchgate.net These cyclization reactions are pivotal in the synthesis of various cyclic compounds, including those with potential biological activity. vulcanchem.com

Functional Group Interconversions and Transformations

The functional groups within this compound can be readily transformed into other functionalities, further expanding its synthetic utility. slideshare.netcompoundchem.com The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. smolecule.com Conversely, the carboxylic acid can be esterified to form the ester. smolecule.com The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165). smolecule.com Furthermore, the active methylene group can be involved in reactions that lead to the formation of different heterocyclic systems. For example, reaction with thiourea (B124793) can lead to the formation of 2-aminothiazoles. beilstein-journals.orgbeilstein-journals.org The reaction with hydrazine (B178648) derivatives can produce pyrazoles or pyrazolin-5-ones. researchgate.net

Oxidation Reactions to Yield Oxo Derivatives

The oxidation of this compound and its derivatives can lead to the formation of various oxo compounds. The specific product obtained depends on the oxidizing agent and reaction conditions employed. For instance, the oxidation of ethyl 3-amino-3-oxopropanoate can yield corresponding oxo derivatives. Common oxidizing agents like potassium permanganate (B83412) and chromium trioxide are capable of oxidizing similar β-keto ester structures. smolecule.com The oxidation of a substituted derivative, ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate, with potassium permanganate results in the formation of 3-(2,5-dimethoxyphenyl)-3-oxopropanoic acid. smolecule.com

A study on the gas-phase degradation of methyl acrylate (B77674) initiated by chlorine atoms tentatively identified the formation of methyl 3-chloro-2-oxopropanoate, suggesting that under specific atmospheric conditions, an oxo derivative can be formed at the α-position. acs.orgconicet.gov.ar

Reduction Strategies to Produce Amino Alcohols and Hydroxy Esters

The reduction of this compound and its analogues provides synthetic routes to valuable hydroxy esters and amino alcohols. The carbonyl group of the β-keto ester functionality can be reduced to a hydroxyl group, while the ester group can also be reduced to an alcohol.

The reduction of the keto group in β-keto esters to a hydroxyl group is a common transformation. For example, ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate can be reduced to ethyl 3-(2,5-dimethoxyphenyl)-3-hydroxypropanoate using reducing agents like sodium borohydride. smolecule.com Similarly, the reduction of ethyl 3-oxo-3-(pyrimidin-4-yl)propanoate with sodium borohydride in the presence of cerium(III) chloride (Luche conditions) yields the corresponding 3-hydroxypropanoate. The reduction of various amino acids to their corresponding amino alcohols has been achieved using strong reducing agents like lithium aluminum hydride (LAH) and borane-methyl sulfide (B99878) (BMS). orgsyn.org Specifically, ethyl 3-amino-3-oxopropanoate can be reduced to form amino alcohols.

Asymmetric hydrogenation techniques have been developed for the enantioselective reduction of β-keto esters. Chiral spiro iridium catalysts have been successfully used for the hydrogenation of racemic exocyclic γ,δ-unsaturated β-ketoesters to produce chiral allylic alcohols with high enantioselectivity. rsc.org Furthermore, asymmetric transfer hydrogenation of α-methoxyimino-β-keto esters using specific catalysts has been shown to produce chiral products with high enantiomeric ratios. acs.org

A summary of reduction reactions for this compound derivatives is presented below:

| Starting Material | Reducing Agent(s) | Major Product |

| Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate | Sodium borohydride | Ethyl 3-(2,5-dimethoxyphenyl)-3-hydroxypropanoate smolecule.com |

| Ethyl 3-oxo-3-(pyrimidin-4-yl)propanoate | Sodium borohydride/Cerium(III) chloride | Ethyl 3-hydroxy-3-(pyrimidin-4-yl)propanoate |

| Ethyl 3-amino-3-oxopropanoate | Lithium aluminum hydride, Sodium borohydride | Amino alcohols |

| Racemic exocyclic γ,δ-unsaturated β-ketoesters | H₂, Chiral spiro iridium catalyst | Chiral allylic alcohols rsc.org |

| α-Methoxyimino-β-keto esters | (S,S)-1 catalyst | Chiral α-methoxyimino-β-hydroxy esters acs.org |

Substitution Reactions Involving the Alpha-Carbon and Ester Moiety

The presence of an acidic α-carbon and a reactive ester group makes this compound and its derivatives susceptible to a variety of substitution reactions.

Alpha-Carbon Substitution:

The α-carbon of β-keto esters is acidic and can be deprotonated to form a nucleophilic enolate ion. msu.edu This enolate can then react with various electrophiles in alkylation and acylation reactions. msu.edu The acetoacetic ester synthesis, a classic example, involves the alkylation of the enolate of a β-keto ester followed by hydrolysis and decarboxylation to yield a ketone. researchgate.net For instance, ethyl 2-(3,4-dichlorobenzyl)-3-oxopropanoate can be synthesized by the base-mediated alkylation of ethyl acetoacetate (B1235776) with 3,4-dichlorobenzyl bromide. vulcanchem.com The resulting substituted β-keto ester can undergo further functionalization. vulcanchem.com

Ester Moiety Substitution:

The ester group of this compound can undergo nucleophilic acyl substitution. A common reaction is aminolysis, where the ester reacts with ammonia (B1221849) or primary or secondary amines to form amides. libretexts.org For example, ethyl 3-(methylamino)-3-oxopropanoate can be synthesized through the reaction of an ethyl acetoacetate derivative with methylamine. Transesterification, the conversion of one ester to another, is also possible.

The following table summarizes key substitution reactions:

| Reaction Type | Reagent(s) | Product Type |

| α-Alkylation | Alkyl halide, Base | α-Alkyl-β-keto ester msu.edu |

| α-Acylation | Acyl chloride, Base | α-Acyl-β-keto ester |

| Aminolysis | Ammonia or Amine | β-Keto amide libretexts.org |

| Transesterification | Alcohol, Acid or Base catalyst | Different β-keto ester |

Mechanistic Investigations through Advanced Techniques

Computational Chemistry Studies (e.g., Density Functional Theory for Gas-Phase Degradation)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the reaction mechanisms and reactivity of molecules like this compound. DFT calculations can provide insights into the electronic structure, stability of intermediates, and transition state energies of chemical reactions.

DFT studies have been employed to understand the reactivity of β-keto esters. For example, the reactivity of a series of β-keto ester analogues was assessed by analyzing their global electrophilicity and local electrophilic sites using DFT at the M062x/6-311+G(d,p) level of theory. nih.gov This analysis helped to predict their susceptibility to react with biological nucleophiles. nih.gov In another study, DFT calculations were used to rationalize the excellent stereoselectivity observed in the iridium-catalyzed asymmetric hydrogenation of γ,δ-unsaturated β-ketoesters. rsc.org Similarly, the origins of enantioselectivity in the asymmetric transfer hydrogenation of α-methoxyimino-β-keto esters were rationalized using DFT calculations of competing transition states. acs.org

DFT has also been used to shed light on the mechanism of asymmetric electrophilic trifluoromethylthiolation of β-keto esters, where calculations showed a preference for an ion pair-hydrogen bonding model. mdpi.com Furthermore, DFT calculations have been used to compare the stability of N-substituted acetoacetamides and β-aminobutenamides, which are related to derivatives of this compound. researchgate.net

Isotopic Labeling Experiments for Reaction Pathway Elucidation

Isotopic labeling is a powerful experimental technique used to trace the fate of atoms through a reaction pathway, providing definitive evidence for proposed mechanisms. numberanalytics.com By replacing an atom with its heavier, stable isotope (e.g., ¹³C, ¹⁵N, ¹⁸O, or ²H), researchers can follow the labeled atom or fragment through the course of a reaction using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. numberanalytics.com

Isotopic labeling experiments have been instrumental in elucidating metabolic pathways. nih.gov For example, the degradation pathway of nitropropionic acid (NPA) was investigated using ¹⁵N- and ¹³C-labeled NPA. ru.nl The study traced the conversion of NPA to 3-oxopropanoate and subsequently into central metabolism. ru.nl In another study, the H/D exchange reaction of ethyl 3-(4-bromophenyl)-3-oxopropanoate was monitored by evaluating the dynamic isotopic purity changes, demonstrating the utility of isotopic labeling in studying reaction dynamics. researchgate.net Although direct isotopic labeling studies specifically on the degradation of this compound are not widely reported in the provided context, the degradation of L-ascorbic acid, which can produce this compound as a degradation product, has been studied using isotopic labeling. oup.com

Kinetic Studies of Reaction Rates and Mechanisms

Kinetic studies, which measure the rates of chemical reactions, are fundamental to understanding reaction mechanisms. By determining the rate law and the influence of factors like temperature, pressure, and catalyst concentration on the reaction rate, detailed mechanistic information can be obtained.

The gas-phase elimination kinetics of several ethyl esters of 2-oxo-carboxylic acids, which are structurally related to this compound, have been studied over a range of temperatures and pressures. researchgate.net These reactions were found to be homogeneous, unimolecular, and follow first-order kinetics. researchgate.net The kinetic and thermodynamic parameters obtained from these studies allowed for the consideration of different mechanistic pathways for elimination. researchgate.net

Kinetic studies can also be crucial in optimizing reaction conditions and resolving inconsistencies in catalytic efficiency. For instance, comparative kinetic studies of ethyl 3-aryl-3-oxopropanoate derivatives have shown that the presence of an electron-withdrawing cyano group can accelerate the rate of nucleophilic addition reactions. In the context of enzyme inhibition, kinetic studies can reveal the rate-determining steps and provide insights into the mechanism of inhibition. evitachem.com

Strategic Applications of Ethyl 3 Oxopropanoate in Complex Molecule Synthesis

Versatility as a C3 Synthon in Organic Synthesis

The trifunctional nature of ethyl 3-oxopropanoate (B1240783) makes it an ideal C3 synthon, a three-carbon building block that can be readily incorporated into larger molecules. Its reactivity at the alpha-carbon, the aldehyde, and the ester group provides chemists with multiple avenues for molecular elaboration.

Construction of Complex Carbon Frameworks

Ethyl 3-oxopropanoate serves as a foundational component in the assembly of complex carbon skeletons. Its ability to participate in condensation reactions is a key feature in this regard. A notable example is its use in the synthesis of the non-steroidal anti-inflammatory drug, Etodolac. In one of the described synthetic routes, an indole (B1671886) derivative is condensed with this compound, demonstrating the compound's utility in extending a carbon chain and forming a crucial side chain on a complex core structure. researchgate.net This type of reaction highlights its role in adding a three-carbon unit that can be further modified to achieve the final target molecule.

Introduction of Formyl and Ester Functionalities into Target Molecules

The inherent structure of this compound makes it an excellent reagent for introducing both formyl (or a masked aldehyde) and ethyl ester functionalities into a molecule simultaneously. eurjchem.comgoogle.com These functional groups are pivotal in synthetic chemistry, as the aldehyde can undergo nucleophilic attack, oxidation, or reduction, while the ester can be hydrolyzed, aminated, or reduced. For instance, derivatives like ethyl 2-formyl-3-oxopropanoate are employed in syntheses where the formyl group is essential for subsequent cyclization or derivatization steps. eurjchem.comresearchgate.net The reactivity and compatibility of these groups with various reaction conditions make this compound and its close derivatives a favored choice for creating structurally complex and functionally diverse molecules. eurjchem.com

Synthesis of Heterocyclic Systems

Perhaps the most significant application of this compound and its derivatives is in the synthesis of heterocyclic compounds. The 1,3-dicarbonyl moiety provides a perfect electrophilic scaffold for reactions with a variety of dinucleophiles, leading to the formation of numerous five- and six-membered rings.

Formation of Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Triazoles, Pyrimidinones, Pyridinones)

The reaction of this compound derivatives with nitrogen-containing nucleophiles is a well-established and efficient method for constructing a variety of heterocycles. thieme-connect.com

Pyrazoles: Pyrazole (B372694) rings can be readily synthesized through the condensation of a β-dicarbonyl compound with hydrazine (B178648) or its derivatives. For example, ethyl 3-hydrazino-3-oxopropionate, a related compound, is a direct precursor for synthesizing 4,5-dihydro-1H-pyrazoles. Furthermore, derivatives such as ethyl 2-formyl-3-oxopropanoate serve as key starting materials for pyrazole synthesis, which are vital scaffolds in the pharmaceutical industry. eurjchem.com In more complex systems, substituted ethyl 3-oxopropanoates are used to generate highly functionalized pyrazoles. thieme-connect.com

Triazoles, Pyrimidinones, and Pyridinones: The versatility of this compound derivatives extends to the synthesis of other important nitrogen heterocycles. By selecting the appropriate reaction partner, a range of ring systems can be accessed. Research has shown that a single substituted this compound derivative can act as a precursor for pyrazoles, triazoles, pyrimidinones, and pyridinones, showcasing its utility as a divergent synthetic intermediate. thieme-connect.com For instance, the reaction with amidines can lead to pyrimidinones, while reactions with activated methylene (B1212753) nitriles can yield pyridinones. A patent has also described the preparation of pyridone and pyrimidone derivatives using ethyl 3-(5-chloro-2-nitrophenyl)-3-oxopropanoate.

| Heterocycle | Reagent Partner Example | Reference |

| Pyrazole | Hydrazine Hydrate | |

| Triazole | - (via multi-step synthesis) | thieme-connect.com |

| Pyrimidinone | Urea / Thiourea (B124793) | thieme-connect.com |

| Pyridinone | α‐cyanocinnamonitrile |

Derivatization Towards Fused Heterocyclic Compounds (e.g., Benzofurans, Oxazoles)

Beyond simple heterocycles, this compound is instrumental in building more complex, fused ring systems that are prevalent in natural products and pharmaceuticals.

Benzofurans: The synthesis of benzofurans, an important heterocyclic motif, can be achieved using derivatives of this compound. A rhodium-catalyzed reaction between a salicylaldehyde (B1680747) and ethyl 2-diazo-3-oxopropanoate results in the formation of a 3-ethoxycarbonyl benzofuran (B130515). This process involves a tandem C-H activation, decarbonylation, and annulation sequence to construct the fused ring system efficiently. Other routes involving intramolecular Heck coupling of precursors derived from the Michael addition of phenols to ethyl propiolate also lead to the benzofuran core, underscoring the utility of the C3 propanoate unit in such cyclizations.

Oxazoles: The synthesis of oxazoles can also be accomplished using derivatives of this compound. For example, ethyl 3-(1-Adamantyl)-2-diazo-3-oxopropanoate has been utilized in the synthesis of various heterocycles, including adamantane-substituted oxazoles. In other synthetic strategies, intermediates like ethyl 3-(2-acetyl-4-phenoxyphenyl)-2-amino-3-oxopropanoate are key precursors that can lead to the formation of oxazole (B20620) rings through cyclization reactions.

Application in Thiazole (B1198619) Synthesis via Reaction with Thioamides

The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring. A well-established modification of this reaction employs α-halocarbonyl compounds and a thioamide. Ethyl 3-bromo-2-oxopropanoate, a halogenated derivative of this compound, is a key substrate in this context. Its reaction with various thioamides provides a direct and efficient route to functionalized thiazoles. This reaction is a cornerstone in heterocyclic chemistry due to the prevalence of the thiazole core in numerous biologically active molecules.

| Heterocycle | Precursor | Key Reaction | Reference |

| Benzofuran | Ethyl 2-diazo-3-oxopropanoate | Rh(III)-catalyzed C-H activation/annulation | |

| Oxazole | Ethyl 3-(1-Adamantyl)-2-diazo-3-oxopropanoate | Dediazotization/Cyclization | |

| Thiazole | Ethyl 3-bromo-2-oxopropanoate | Hantzsch Thiazole Synthesis |

Contributions to Natural Product Synthesis

This compound and its derivatives are valuable C3 building blocks in the intricate art of natural product synthesis. Their inherent reactivity, stemming from the ketone and ester functionalities, allows for the construction of complex molecular architectures found in a variety of biologically significant compounds.

Role in the Synthesis of Penam and Cepham Ring Systems

The core structures of β-lactam antibiotics, such as penicillins (penams) and cephalosporins (cephams), are critical targets in synthetic chemistry due to their widespread medicinal use. dokumen.pub this compound, often in a protected form like ethyl 3,3-diethoxypropanoate, serves as a key precursor in the construction of these heterocyclic systems. orgsyn.org The protected form, ethyl 3,3-diethoxypropanoate, is a stable derivative of the otherwise unstable 3-formylpropanoate. orgsyn.org This stability is crucial for its application in multi-step syntheses. Research has shown that this precursor can be utilized in synthetic routes to obtain cephalosporins, highlighting its utility in building the foundational rings of these important antibiotics. orgsyn.org

Application in Total Synthesis of Biologically Relevant Compounds

The versatility of this compound derivatives is prominently displayed in the total synthesis of various natural products. These syntheses often leverage the compound's ability to participate in crucial carbon-carbon bond-forming reactions.

For instance, in the total synthesis of fluorenone natural products, derivatives such as ethyl 3-(3-methoxyphenyl)-3-oxopropanoate have been employed as key starting materials. uni-muenchen.de Similarly, the total synthesis of (S)-camptothecin, a potent anticancer alkaloid, has utilized substituted versions of the compound, including ethyl 3-(3-furyl)-3-oxopropanoate and ethyl 3-(2-trimethylsilyl-3-furyl)-3-oxopropanoate. researchgate.net These examples underscore the strategic importance of this ketoester in assembling complex, biologically active molecules.

Table 1: Examples of this compound Derivatives in Natural Product Synthesis

| Natural Product Target | This compound Derivative Used | Reference |

|---|---|---|

| Fluorenones | Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate | uni-muenchen.de |

| (S)-Camptothecin | Ethyl 3-(3-furyl)-3-oxopropanoate | researchgate.net |

Development of Pharmaceutical and Agrochemical Intermediates

This compound is a cornerstone intermediate in the chemical industry, particularly for the synthesis of active pharmaceutical ingredients (APIs) and specialized agrochemicals. cymitquimica.comchemimpex.comnbinno.coma2bchem.com Its structural features allow it to be readily converted into a wide array of more complex molecules.

Precursor for Active Pharmaceutical Ingredient (API) Development

The compound's role as a versatile building block is well-documented in pharmaceutical process chemistry. nbinno.comsci-hub.se It serves as a precursor in the synthesis of numerous APIs across different therapeutic categories.

A notable example is the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Etodolac. In established synthetic routes, a substituted indole is condensed with this compound, followed by saponification, to yield the final drug substance. beilstein-journals.orgbeilstein-journals.org Other research highlights its use in creating pyrazole derivatives, which are essential structures in many pharmaceuticals due to their biological activities. a2bchem.com Furthermore, derivatives like ethyl 3-(2-methylphenyl)-3-oxopropanoate have been used to optimize the synthesis of potassium-competitive acid blockers, demonstrating the compound's value in developing new therapeutic agents. acs.org

Table 2: Selected APIs Synthesized Using this compound or its Derivatives

| Active Pharmaceutical Ingredient (API) | Derivative/Precursor Role | Therapeutic Area | Reference |

|---|---|---|---|

| Etodolac | Condensation with an indole intermediate | Anti-inflammatory | beilstein-journals.orgbeilstein-journals.org |

| Pyrazole-based drugs | Starting material for pyrazole ring formation | Various | a2bchem.com |

| BYK 405879 (Potassium-competitive acid blocker) | Ethyl 3-(2-methylphenyl)-3-oxopropanoate used in ketone synthesis | Gastrointestinal | acs.org |

| Cyclazine derivatives | Ethyl 2-chloro-3-oxopropanoate potassium salt in cyclization | Various | sci-hub.se |

Synthesis of Agrochemicals with Specific Biological Activities (e.g., Herbicides)

In the agrochemical sector, this compound and its derivatives are instrumental in developing products for crop protection. nbinno.comnbinno.com The unique structure of derivatives can be modified to create new compounds with enhanced pesticidal properties. nbinno.com Ethyl 3-cyclopropyl-3-oxopropanoate, for example, is a key intermediate used in the synthesis of various crop protection agents. nbinno.comnbinno.com Its applications extend to the creation of herbicides, fungicides, and insecticides, making it a valuable component in the production of modern agrochemicals. nbinno.com The compound's utility also extends to the development of specialty chemicals that contribute to the formulation of effective pesticides. chemimpex.com

Specialized Synthetic Transformations

The chemical utility of this compound is defined by its participation in a wide range of synthetic transformations, enabled by its dual functional groups.

The molecule is a versatile building block for various chemical reactions, including Michael additions and aldol (B89426) reactions. nbinno.com Its protected form, ethyl 3,3-diethoxypropanoate, can undergo formylation to produce ethyl 2-formyl-3-oxopropanoate, a highly useful intermediate for synthesizing compounds like iridoids and various alkaloids. orgsyn.org Furthermore, ethyl 2-formyl-3-oxopropanoate is used to create chiral ligands, which are critical in asymmetric catalysis for producing enantiomerically pure compounds. a2bchem.com The core structure can also undergo decarboxylation as part of a larger synthetic sequence. These transformations highlight the compound's role as a foundational element in modern organic synthesis.

Table 3: Key Synthetic Transformations Involving this compound

| Transformation | Description | Resulting Intermediate/Application | Reference |

|---|---|---|---|

| Michael Addition | Nucleophilic addition to an α,β-unsaturated carbonyl compound. | Versatile building block for complex molecules. | nbinno.com |

| Aldol Reaction | Nucleophilic addition of the enolate to a carbonyl compound. | Versatile building block for complex molecules. | nbinno.com |

| Formylation | Introduction of a formyl group, often on the protected acetal (B89532) form. | Synthesis of ethyl 2-formyl-3-oxopropanoate. | orgsyn.org |

| Asymmetric Catalysis | Use of its derivatives to create chiral ligands. | Production of enantiomerically pure compounds. | a2bchem.com |

Asymmetric Synthesis Utilizing Chiral this compound Derivatives

The presence of a chiral auxiliary on this compound derivatives allows for the stereocontrolled formation of new stereocenters, a critical aspect in the synthesis of biologically active compounds and natural products.

The aldol condensation is a fundamental carbon-carbon bond-forming reaction. When employing chiral derivatives of this compound, the reaction can proceed with high diastereoselectivity. The stereochemical outcome is often dictated by the geometry of the enolate intermediate and the nature of the chiral auxiliary.

For instance, the aldol condensation of N-protected (S)-prolinal with various propionyl enolates has been extensively studied. The use of a chiral oxazolidinone in the presence of dibutylboron triflate and triethylamine (B128534) leads to the exclusive formation of the syn-adduct. acs.org In contrast, employing a bulky chiral ester with magnesium bromide results in the anti-adduct, albeit with moderate selectivity. acs.org The Zimmerman-Traxler model, which proposes a chair-like six-membered transition state, is often invoked to explain the observed stereoselectivity. harvard.edu In this model, the substituents on the enolate and the aldehyde orient themselves to minimize 1,3-diaxial interactions, leading to a preference for either the syn- or anti-product depending on the enolate geometry (Z or E). harvard.edu

The choice of base and reaction conditions plays a pivotal role in determining the enolate geometry. For example, the use of dialkylboron triflates typically affords (Z)-boron enolates, which subsequently lead to syn-aldol products. harvard.edu The size of the substituents on the boron atom can also influence the geometry, with larger groups favoring the formation of trans-enolates. youtube.com

A study on the synthesis of iso-dolaproine involved the hydrogenation of ethyl (4S)-3-(2'-pyrrolidinyl)-3-oxo-2-methyl propanoate hydrochloride. acs.org This reaction, catalyzed by an in situ generated Ru[(S)-MeO-BIPHEP]Br2 catalyst, quantitatively yielded the anti-β-hydroxy α-methyl ester with high diastereoselectivity, demonstrating simultaneous control over two new stereogenic centers. acs.org

Table 1: Diastereoselective Aldol Condensations

| Enolate Source | Aldehyde | Reagents | Major Product Diastereomer | Reference |

| Chiral Oxazolidinone | (S)-Prolinal | Dibutylboron triflate, triethylamine | syn | acs.org |

| Bulky Chiral Ester | (S)-Prolinal | Magnesium bromide | anti (moderate selectivity) | acs.org |

| Ethyl Phenyl Ketone | Benzaldehyde | Chlorodicyclohexylborane, triethylamine | trans-enolate favored | youtube.com |

| Ethyl Phenyl Ketone | Benzaldehyde | 9-BBN-OTf, triethylamine | cis-enolate favored | youtube.com |

Asymmetric conjugate addition reactions are powerful methods for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. Chiral derivatives of this compound can act as Michael acceptors, or their enolates can serve as nucleophiles in these transformations.

The copper-catalyzed enantioselective conjugate addition of organoboron and organozinc reagents to alkenyl phosphonates represents a novel approach. chemrxiv.org This is followed by a Horner-Wadsworth-Emmons olefination to produce chiral internal olefins with high yields and enantiomeric ratios up to 98:2. chemrxiv.org

In another example, the Michael addition of chiral enolates to ethyl 3-halopropenoates has been utilized to prepare key substructures of cytotoxic macrolides like amphidinolide E and dictyostatin. nih.gov This reaction proceeds with complete retention of the initial E or Z configuration of the haloacrylate. nih.gov The use of Evans oxazolidin-2-ones and related thiazolidin-2-ones as chiral auxiliaries was crucial for the success of this methodology. nih.gov

Organocatalysis has also emerged as a potent tool for asymmetric conjugate additions. For instance, an enantioselective organocatalytic anti-selective Michael addition has been combined with a one-pot reduction/lactonization/Pauson-Khand reaction sequence to synthesize highly functionalized hydropentalenes with up to four stereogenic centers and high stereoselectivity (up to 99% ee). researchgate.net

Table 2: Asymmetric Conjugate Addition Reactions

| Nucleophile/Electrophile System | Catalyst/Auxiliary | Product Type | Stereoselectivity | Reference |

| Organoboron/Alkenyl phosphonate | Copper catalyst | Chiral internal olefin | up to 98:2 er | chemrxiv.org |

| Chiral enolate/Ethyl 3-halopropenoate | Evans oxazolidin-2-one | Dienoic substructures | Full retention of configuration | nih.gov |

| Aldehyde/Nitroalkene | Organocatalyst | Functionalized hydropentalenes | up to 99% ee, anti-selective | researchgate.net |

Diastereoselective Aldol Condensations

Perfluoroalkylthiolation Reactions of Carbonyl Compounds

Information specifically on the perfluoroalkylthiolation reactions of carbonyl compounds using this compound was not found in the search results.

Transition Metal-Catalyzed Processes (e.g., Rhodium-Catalyzed C-H Activation/Annulation)

Transition metal catalysis, particularly rhodium-catalyzed C-H activation/annulation, offers an efficient route to complex heterocyclic structures. Ethyl 2-diazo-3-oxopropanoate, a derivative of this compound, is a key reactant in some of these transformations.

Yao and colleagues reported a rhodium(III)-catalyzed reaction between salicylaldehyde and ethyl 2-diazo-3-oxopropanoate to synthesize 3-ethoxycarbonyl benzofuran. orgsyn.orgorgsyn.org The reaction proceeds via a tandem C-H activation/decarbonylation/annulation process, with silver triflimide (AgNTf2) favoring the formation of the product in 72% yield. orgsyn.orgorgsyn.org This method provides a simpler and higher-yielding alternative to other synthetic routes for 3-alkoxycarbonyl benzofurans. orgsyn.org

Rhodium(III)-catalyzed C-H activation has also been applied to the synthesis of isoquinolone scaffolds. organic-chemistry.org While this specific example does not use this compound directly, it highlights the power of this methodology for constructing complex heterocyclic systems. organic-chemistry.org

Table 3: Rhodium-Catalyzed C-H Activation/Annulation

| Substrates | Catalyst System | Product | Yield | Reference |

| Salicylaldehyde, Ethyl 2-diazo-3-oxopropanoate | [RhCp*(Cl)2]2, PPh3, AgNTf2 | 3-Ethoxycarbonyl benzofuran | 72% | orgsyn.orgorgsyn.org |

Formation of Cyclopropane (B1198618) Ester Derivatives

This compound and its derivatives are valuable precursors for the synthesis of cyclopropane esters, which are important structural motifs in many biologically active compounds and pharmaceuticals.

One common method for synthesizing ethyl 3-cyclopropyl-3-oxopropanoate involves the reaction of ethyl hydrogen malonate with cyclopropanecarbonyl chloride. prepchem.com The reaction proceeds by first forming the dianion of ethyl hydrogen malonate using n-butyllithium at low temperatures, followed by acylation with cyclopropanecarbonyl chloride. prepchem.com

Another approach is the Claisen condensation of cyclopropyl (B3062369) methyl ketone with diethyl carbonate in the presence of a base like sodium hydride or sodium tert-butoxide. quickcompany.in This method can produce ethyl 3-cyclopropyl-3-oxopropanoate with purities greater than 95% and yields exceeding 70%. quickcompany.in

Furthermore, ethyl diazoacetate, which can be considered a derivative of this compound, is widely used in cyclopropanation reactions with alkenes.

Table 4: Synthesis of Ethyl 3-cyclopropyl-3-oxopropanoate

| Starting Materials | Reagents | Yield | Reference |

| Ethyl hydrogen malonate, Cyclopropanecarbonyl chloride | n-Butyllithium, THF | - | prepchem.com |

| Cyclopropyl methyl ketone, Diethyl carbonate | Sodium hydride | 80% | quickcompany.in |

| Cyclopropyl methyl ketone, Diethyl carbonate | Sodium tert-butoxide | - | quickcompany.in |

Biological and Biomedical Research Involving Ethyl 3 Oxopropanoate Derivatives

Investigation of Enzyme Inhibition and Modulation

The ability of ethyl 3-oxopropanoate (B1240783) derivatives to interact with and modulate the activity of various enzymes is a central theme in their biomedical investigation.

Inhibition of Key Enzymes (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Several derivatives of ethyl 3-oxopropanoate have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the regulation of the neurotransmitter acetylcholine. The inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of neurodegenerative conditions like Alzheimer's disease. smolecule.commdpi.comnih.govresearchgate.net

Research has shown that specific structural modifications to the this compound scaffold can lead to potent and selective inhibition of these cholinesterases. For instance, quinolone-benzylpiperidine derivatives synthesized using ethyl malonyl chloride, a reactive form of this compound, have been investigated as AChE inhibitors. Similarly, triazole-based thiosemicarbazone derivatives have demonstrated inhibitory activity against both AChE and BuChE, with some analogues showing potent inhibition. mdpi.com The inhibitory concentrations (IC50) for some of these derivatives were found to be in the micromolar range, indicating significant potency. mdpi.comresearchgate.netnanobioletters.com

Furthermore, studies on rhodanine (B49660) derivatives incorporating a 3-α-carboxy ethyl moiety have revealed promising AChE inhibitory activity, with some compounds exhibiting greater potency than the standard drug rivastigmine. nanobioletters.com Molecular docking studies have helped to elucidate the binding interactions of these inhibitors within the active sites of AChE and BChE, providing a rationale for their observed activity. mdpi.comnanobioletters.com

Table 1: Examples of this compound Derivatives and their Cholinesterase Inhibitory Activity

| Derivative Class | Target Enzyme(s) | Key Findings |

| Quinolone-benzylpiperidine | Acetylcholinesterase (AChE) | Investigated as potential AChE inhibitors. |

| Triazole-based thiosemicarbazone | AChE, Butyrylcholinesterase (BChE) | Demonstrated moderate to good inhibitory effects. mdpi.com |

| Rhodanine derivatives | Acetylcholinesterase (AChE) | Some compounds showed more potent inhibition than rivastigmine. nanobioletters.com |

| Pyrrole derivatives | AChE, Butyrylcholinesterase (BChE) | One compound was identified as a potent and selective AChE inhibitor. nih.gov |

| Thiazole-piperazine derivatives | AChE, Butyrylcholinesterase (BChE) | Several compounds showed significant AChE inhibitory activity. researchgate.net |

Modulation of Specific Metabolic Pathways

Derivatives of this compound have been found to influence various metabolic pathways. For example, certain indole (B1671886) ethylamine (B1201723) derivatives have been shown to regulate lipid metabolism by targeting PPARα and CPT1 in liver cells. mdpi.com One particular derivative demonstrated the ability to reduce intracellular triglyceride levels and upregulate the expression of enzymes involved in fatty acid oxidation. mdpi.com

Additionally, some derivatives have been investigated for their potential to inhibit enzymes involved in inflammatory pathways. The structural features of these compounds allow them to interact with active or allosteric sites of enzymes, leading to the modulation of biochemical pathways. Research has also explored the role of these derivatives as inhibitors of sirtuins, a class of enzymes involved in various cellular processes, including metabolism. researchgate.net

Interaction with Cellular Signaling Proteins (e.g., EPAC Proteins)

The interaction of this compound derivatives with cellular signaling proteins is an emerging area of research. Exchange protein directly activated by cAMP (EPAC) proteins are key components of cellular signaling cascades. Studies have investigated the potential for various compounds to interact with and modulate EPAC function. scispace.comcore.ac.uknih.gov While direct studies on this compound derivatives are ongoing, the structural similarities to other known modulators suggest a potential for interaction.

Antimicrobial and Antiviral Activity Studies

The development of new antimicrobial and antiviral agents is a critical area of biomedical research. Derivatives of this compound have shown promise in this regard, with numerous studies evaluating their efficacy against a range of pathogens.

Evaluation of Antibacterial Efficacy of Derivatives

A significant body of research has focused on the antibacterial properties of this compound derivatives. These compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria. wisdomlib.org For instance, derivatives of malonamide (B141969), which can be synthesized from this compound, have been shown to enhance the efficacy of traditional antibiotics against resistant bacterial strains.

Studies have evaluated the minimum inhibitory concentrations (MICs) of these derivatives against various bacterial species. For example, certain ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivatives displayed notable potency against E. sakazakii, E. coli, S. aureus, and K. pneumonia. frontiersin.org Anilide derivatives synthesized from ethyl-3-(carbamothioylamino)-3-oxopropanoate also exhibited varying degrees of antibacterial activity, with some showing excellent efficacy against Staphylococcus aureus. wisdomlib.org

Table 2: Antibacterial Activity of Selected this compound Derivatives

| Derivative Class | Bacterial Strains Tested | Key Findings |

| Malonamide derivatives | Resistant bacterial strains | Enhanced the efficacy of traditional antibiotics. |

| Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoates | E. sakazakii, E. coli, S. aureus, K. pneumonia | Showed remarkable potency with low MIC values. frontiersin.org |

| Anilide derivatives | Staphylococcus aureus, Escherichia coli | Exhibited varying degrees of antibacterial activity. wisdomlib.org |

| Pyrimidine (B1678525) derivatives | Gram-positive and Gram-negative bacteria | Demonstrated effective inhibition. |

| Imidazo[1,2-a]pyridine derivatives | Various bacterial strains | Showed potential antimicrobial activity. smolecule.com |

Assessment of Antifungal Properties

In addition to their antibacterial effects, derivatives of this compound have been investigated for their antifungal properties. smolecule.com Research has shown that certain fluorinated derivatives, such as ethyl 3-(2-fluorophenyl)-3-oxopropanoate, are used in the synthesis of antifungal agents.

Pyrimidine derivatives containing an amide moiety, synthesized from precursors related to this compound, have exhibited significant antifungal activity against various plant pathogenic fungi. researchgate.net Some of these compounds showed higher inhibition rates against Phomopsis sp. than the commercial fungicide Pyrimethanil. researchgate.net Furthermore, triazolothiadiazine derivatives have also been reported to possess a wide range of therapeutic activities, including antifungal effects. researchgate.net

The promising in-vitro antimicrobial data suggests that these compounds could serve as lead structures for the development of new chemotherapeutic agents to combat bacterial and fungal infections, potentially helping to address the challenge of drug resistance. frontiersin.org

Research on Antiviral Effects (e.g., against Human Norovirus RdRp)

The viral RNA-dependent RNA polymerase (RdRp) is a crucial enzyme for the replication of many RNA viruses, making it a prime target for antiviral drug development. nih.govmdpi.commdpi.com Human norovirus, a leading cause of acute gastroenteritis worldwide, relies on its RdRp for propagation. mdpi.comresearchgate.net Research has identified this compound derivatives as a promising class of non-nucleoside inhibitors (NNIs) of this enzyme. nih.gov

In vitro screening studies have demonstrated the potential of these compounds to disrupt viral replication. For instance, certain derivatives of ethyl 3-morpholino-3-oxopropanoate have shown over 50% inhibition of human norovirus RdRp activity at a concentration of 100 µM. A broader screening of 62 compounds identified through in silico methods revealed five candidates that exhibited more than 25% inhibition at 10 µM and over 50% inhibition at 100 µM. nih.gov Subsequent structure-activity relationship (SAR) studies led to the synthesis of novel derivatives with enhanced inhibitory activity, identifying a lead candidate with an IC₅₀ value of 5.6 µM against the RdRp. nih.gov These findings underscore the potential of the this compound scaffold in the design of effective antivirals for human norovirus.

Table 1: Antiviral Activity of Selected this compound Derivatives against Human Norovirus RdRp

| Compound Type | Target | Key Research Finding | Concentration for Activity | Reference |

|---|---|---|---|---|

| Ethyl 3-morpholino-3-oxopropanoate Derivatives | Human Norovirus RdRp | Demonstrated significant inhibition of enzyme activity in vitro. | >50% inhibition at 100 µM | |

| Novel Synthesized Derivatives (from in silico screen) | Human Norovirus RdRp | Five compounds showed notable inhibition. | >50% inhibition at 100 µM | nih.gov |

| Optimized Lead Candidate | Human Norovirus RdRp | Showed potent inhibitory activity after SAR studies. | IC₅₀ of 5.6 µM | nih.gov |

Anticancer and Antiproliferative Research

Derivatives of this compound have been extensively investigated for their potential as anticancer agents. Their mechanism of action often involves the disruption of fundamental cellular processes required for cancer cell survival and growth.

Studies on Inhibition of DNA Synthesis and Cell Proliferation

A key characteristic of cancer cells is their uncontrolled proliferation, which is dependent on rapid DNA synthesis. This compound derivatives have shown the ability to interfere with this process. Studies on Ehrlich cells revealed that certain derivatives could significantly inhibit the synthesis of macromolecules essential for cell division. In vitro studies using HeLa cells also demonstrated that derivatives of ethyl 3-morpholino-3-oxopropanoate significantly inhibited both DNA synthesis and the capacity for clonal growth.

Further research has identified specific derivatives with potent antiproliferative effects against various cancer cell lines. For example, novel chromene-based hydrazones synthesized from an this compound precursor displayed significant activity against the HT-29 colon cancer cell line and moderate activity against the K562 leukemia cell line. researchgate.net One compound, in particular, emerged as the most active against HT-29 cells with an IC₅₀ value of 7.98 µM. researchgate.net Similarly, pyrazole (B372694) hybrids derived from ethyl 3-phenyl-3-oxopropanoate were screened for cytotoxicity against breast and liver cancer cells, with one derivative showing good anticancer activity against aggressive 4T1 breast cancer cells (IC₅₀ = 25 µM). researchgate.net

Table 2: Antiproliferative Activity of this compound Derivatives

| Derivative Class | Cell Line | Activity Metric | Most Active Compound (Example) | Reference |

|---|---|---|---|---|

| Chromene-based Hydrazones | HT-29 (Colon Cancer) | IC₅₀ = 7.98 µM | Compound 10f | researchgate.net |

| Chromene-based Hydrazones | K562 (Leukemia) | IC₅₀ = 9.44 µM | Compound 10c | researchgate.net |

| Pyrazole Hybrids | 4T1 (Breast Cancer) | IC₅₀ = 25 µM | Compound 13 | researchgate.net |

| Ethylpropanoate Derivative | MCF-7 (Breast Cancer) | IC₅₀ = 18.02 µM | Compound 15 | informahealthcare.com |

Investigation of Pathways Related to Apoptosis and Tumor Growth

Inducing apoptosis, or programmed cell death, is a primary strategy for cancer therapy. google.commdpi.com Dysregulation of apoptotic pathways allows cancer cells to survive and proliferate. researchgate.net Research indicates that this compound derivatives can trigger apoptosis in cancer cells through various mechanisms. These often involve the intrinsic, or mitochondrial, pathway of apoptosis. mdpi.comresearchgate.net This pathway is controlled by the balance of pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2). mdpi.comresearchgate.net

Anticancer compounds can shift this balance to favor apoptosis, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade (e.g., caspase-9 and caspase-3), which executes cell death. mdpi.comresearchgate.net Some anticancer agents can also induce apoptosis by activating the extrinsic pathway, which is mediated by death receptors like TRAIL-R1 and TRAIL-R2 on the cell surface. oaepublish.com Studies on sirtuin inhibitors, a class of compounds that can be synthesized from this compound-related structures, show they can induce apoptosis in cancer cells, sometimes through the hyperacetylation of proteins like p53. researchgate.net The activation of tumor suppressor genes like p53 is a critical mechanism for inducing cell cycle arrest and apoptosis. researchgate.net

Structure-Activity Relationship (SAR) Studies and Molecular Design

SAR studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule relates to its biological activity. For this compound derivatives, these studies are crucial for optimizing potency and selectivity. researchgate.net

Correlation Between Structural Modifications and Biological Activity

Modifications to various parts of the this compound scaffold can have a profound impact on biological efficacy. For instance, in the development of factor Xa inhibitors, SAR studies showed that a malonamide linker, derived from ethyl 3-chloro-3-oxopropanoate, significantly increased potency and selectivity compared to a glycinamide (B1583983) linker. researchgate.net The nature and position of substituents on aryl rings are also critical. Studies on malabaricone analogues, which can be synthesized using β-keto esters like ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate, revealed that converting hydroxyl groups to methoxy (B1213986) groups led to a significant enhancement in anticancer activity. acs.org Furthermore, the length of a spacer chain connecting different parts of the molecule was also found to be a key determinant of anticancer efficacy. acs.org Research into morpholino derivatives has also shown that modifications to the morpholine (B109124) ring can enhance biological activity.

Impact of Specific Substituents (e.g., Fluorine Atoms) on Binding Affinity and Selectivity

The introduction of specific atoms or functional groups can dramatically alter a molecule's properties. Fluorine atoms are particularly significant in medicinal chemistry. smolecule.com Incorporating fluorine into the structure of this compound derivatives can enhance their metabolic stability, lipophilicity, and binding affinity for molecular targets. smolecule.com This is due to the unique electronic properties of fluorine. For example, in aryl-substituted β-ketoesters, fluorine's electron-withdrawing nature can modulate the electronic properties of the molecule, leading to improved therapeutic efficacy. The presence of a fluorine atom on a phenyl ring can enhance binding affinity and selectivity for specific enzymes or receptors, a property explored in the development of novel fluoroquinolones from intermediates like ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate. smolecule.comnih.gov This strategic use of fluorine is a key tool for optimizing drug candidates derived from the this compound scaffold.

Rational Design Principles for Enhanced Bioactivity

The rational design of this compound derivatives to enhance their biological activity is a key focus in medicinal chemistry. This process involves strategically modifying the molecule's structure to improve its interaction with biological targets, a practice guided by structure-activity relationship (SAR) studies and computational modeling.

A central strategy in the design of bioactive derivatives is the modification of the core this compound structure to explore and optimize interactions with specific biological targets. For instance, the β-keto ester functionality of this compound serves as a versatile scaffold for creating a variety of heterocyclic compounds and other derivatives. vulcanchem.com Computational tools like Density Functional Theory (DFT) and molecular docking are employed to predict how structural changes will affect the electronic properties and binding affinities of these derivatives to their target enzymes or receptors. researchgate.net

One common design principle involves the introduction of different substituents onto the main carbon backbone or the phenyl ring of derivatives. For example, in the development of AXL kinase inhibitors, structural modifications to the head region, the linker, and the phenyl group of a fused-pyrazolone carboxamide scaffold, derived from ethyl 3-chloro-3-oxopropanoate, were systematically explored. nih.gov Introducing various nitrogen-containing heterocycles and substituting the phenyl ring were strategies aimed at optimizing interactions within the ATP binding region and the allosteric pocket of the AXL kinase. nih.gov This approach led to the discovery of compounds with potent and selective AXL inhibition. nih.gov

Another design principle is bioisosterism, where one part of the molecule is replaced by another with similar physical or chemical properties to enhance a desired biological activity. This strategy, combined with structure-based drug design, has guided the modification of lead compounds to improve their potency and selectivity. nih.gov For example, modifying the linker in N-benzoyl-2-hydroxybenzamides was explored to understand its importance for biological activity against various pathogens. nih.gov

The synthesis of hybrid molecules is another rational design approach. Coumarin-quinone hybrids have been synthesized from ethyl 3-hydrazinyl-3-oxopropanoate, combining the structural features of both coumarins and quinones to create multifunctional bioactive agents with potential antioxidant and antiproliferative activities. srce.hriapchem.org Similarly, thieno[2,3-d]pyrimidine (B153573) derivatives have been designed based on the known bioactivity of this scaffold, leading to new compounds with antitumor properties. doi.org

The following table summarizes various rational design strategies and the resulting enhancements in bioactivity.

Table 1: Rational Design Strategies for this compound Derivatives| Design Principle | Structural Modification | Target Bioactivity | Reference |

|---|---|---|---|

| Structure-Based Drug Design | Introduction of nitrogen-containing heterocycles and phenyl ring substituents to a fused-pyrazolone carboxamide scaffold. | AXL kinase inhibition for anticancer therapy. | nih.gov |

| Linker Modification | Alteration of the imide linker in N-benzoyl-2-hydroxybenzamides. | Activity against P. falciparum, trypanosomes, and Leishmania. | nih.gov |

| Hybrid Molecule Synthesis | Creation of coumarin-quinone hybrids from ethyl 3-hydrazinyl-3-oxopropanoate. | Antioxidant and antiproliferative activities. | srce.hriapchem.org |

| Scaffold-Based Design | Synthesis of 2,4-diamino-thieno[2,3-d]pyrimidines. | Antitumor activity against hepatic carcinoma. | doi.org |

Pharmacological and Toxicological Research Perspectives

Pharmacokinetic Profiling of this compound Derivatives

The study of the pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—of this compound derivatives is crucial for their development as potential therapeutic agents. Online computational tools like SwissADME and pkCSM are frequently used for in silico prediction of these properties. srce.hriapchem.org

Research on coumarin-quinone hybrids derived from ethyl 3-hydrazinyl-3-oxopropanoate showed that these compounds possess favorable pharmacokinetic profiles according to in silico analysis. srce.hriapchem.org These predictions are essential for identifying derivatives with good drug-likeness features early in the drug discovery process. mdpi.com For instance, fluorinated derivatives of ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate have been noted to exhibit improved metabolic stability, a desirable pharmacokinetic trait.

A study on an acetylcholinesterase inhibitor, Ethyl 3-(2-(4-fluorophenyl) amino)-4-phenylthiazol-5-yl)-3-oxopropanoate, involved the establishment of a quantitative bioanalytical method to study its physicochemical characterization and in vitro metabolite profiling. niperahm.ac.in Such methods are fundamental for preclinical and clinical pharmacokinetic profiling. niperahm.ac.in Similarly, the pharmacokinetic profile of novel AXL inhibitors derived from ethyl 3-chloro-3-oxopropanoate was evaluated, with one compound demonstrating a good oral pharmacokinetic profile and significant in vivo antitumor efficacy. nih.gov

The table below presents a summary of pharmacokinetic data for selected this compound derivatives from computational predictions.

Table 2: Predicted ADME Properties of Selected this compound Derivatives

| Compound Type | Property | Predicted Value/Outcome | Reference |

|---|---|---|---|

| Coumarin-quinone hybrids | Human Intestinal Absorption | High | iapchem.org |

| Coumarin-quinone hybrids | Caco-2 Permeability | High | iapchem.org |

| Coumarin-quinone hybrids | Blood-Brain Barrier (BBB) Permeability | Low (generally desirable to avoid CNS side effects) | iapchem.org |

| Coumarin-quinone hybrids | CYP2D6 Inhibition | Inhibitor | iapchem.org |

| Coumarin-quinone hybrids | CYP3A4 Inhibition | Non-inhibitor | iapchem.org |

In Vitro and In Vivo Bioactivity Assessments and Comparative Analysis

The biological activities of this compound derivatives are extensively evaluated through in vitro and in vivo studies. These assessments are critical for determining the compounds' potential as therapeutic agents and for comparing the efficacy of different structural analogs.

In Vitro Assessments:

In vitro studies are typically the first step in evaluating the bioactivity of newly synthesized derivatives. These studies often involve testing the compounds against specific cell lines or microorganisms. For example, coumarin-quinone hybrids synthesized from ethyl 3-hydrazinyl-3-oxopropanoate were evaluated for their in vitro antiproliferative activity against several human cancer cell lines, including breast (MCF-7, MDA-MB-231), colon (COLO-205, HT-29), and lung (A549) cancer cell lines. srce.hriapchem.org Some of these hybrids showed commendable antiproliferative activities and promising antioxidant activity when compared to standard ascorbic acid. srce.hriapchem.org

Derivatives of ethyl 3-morpholino-3-oxopropanoate have demonstrated potential antiviral activity by inhibiting human norovirus RdRp in vitro. Additionally, certain derivatives exhibited significant inhibition of DNA synthesis and clonal growth in HeLa cells. Malonamide derivatives, which can be synthesized from this compound precursors, have been studied for their potential as antibacterial agents, with some research indicating they can enhance the efficacy of traditional antibiotics.

The following table presents a comparative analysis of the in vitro bioactivity of various this compound derivatives.

Table 3: Comparative In Vitro Bioactivity of this compound Derivatives

| Derivative Class | Target | Bioactivity Metric (IC₅₀) | Key Findings | Reference |

|---|---|---|---|---|

| Coumarin-quinone hybrids | MCF-7 (Breast Cancer) | Varies by derivative | DTBSB and DTBSN showed commendable activity. | srce.hriapchem.org |

| Coumarin-quinone hybrids | Antioxidant Activity | IC₅₀ values comparable to ascorbic acid | DTBSN exhibited the best antioxidant activity. | srce.hriapchem.org |

| Thieno[2,3-d]pyrimidines | HepG2 (Liver Cancer) | Not specified | All synthesized compounds exhibited potent antitumor activity. | doi.org |

| 4-Aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2-ones | A549 (Lung Cancer) & SKOV3 (Ovarian Cancer) | IC₅₀ values around 20–40 µM for A549 | Methyl-substituted derivatives showed reduced activity. | nih.gov |

In Vivo Assessments:

Promising candidates from in vitro studies are often advanced to in vivo testing in animal models to evaluate their efficacy and safety in a whole organism. For example, a novel fused-pyrazolone carboxamide derivative, identified as a potent AXL inhibitor in vitro, demonstrated significant in vivo antitumor efficacy in a mouse xenograft model. nih.gov Oral administration of this compound led to a notable suppression of AXL phosphorylation and its antitumor effect was comparable to a known AXL inhibitor, BGB324. nih.gov

While detailed in vivo data for many this compound derivatives is limited in the provided context, the progression from in vitro to in vivo studies is a critical step in the drug development pipeline. These studies are essential for confirming the therapeutic potential of these compounds before they can be considered for clinical trials.

Advanced Characterization and Analytical Methodologies in Research

Spectroscopic Techniques for Structural Elucidation of Research Products

Spectroscopy is a cornerstone for the structural characterization of ethyl 3-oxopropanoate (B1240783). By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its precise atomic arrangement and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of ethyl 3-oxopropanoate. Both ¹H and ¹³C NMR provide specific details about the chemical environment of the nuclei.

In a typical ¹H NMR spectrum of an ethyl 3-oxo-3-arylpropanoate derivative, the ethyl group protons appear as a triplet around 1.2-1.4 ppm (for the -CH₃ group) and a quartet around 4.1-4.3 ppm (for the -OCH₂- group). vulcanchem.com The methylene (B1212753) protons situated between the two carbonyl groups typically resonate as a singlet around 3.9 ppm. rsc.org For derivatives with an enol tautomer, an enolic proton signal may appear as a singlet at a significantly downfield chemical shift, often above 12 ppm. rsc.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbons of the ester and ketone groups are particularly diagnostic, resonating in the downfield region of the spectrum, typically between 165 and 191 ppm. The carbons of the ethyl group and the central methylene are found in the upfield region.

Table 1: Typical NMR Spectral Data for this compound Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | Ethyl (-CH₃) | 1.2 – 1.4 | Triplet |

| ¹H | Ethyl (-OCH₂-) | 4.1 – 4.3 | Quartet |

| ¹H | Methylene (-C(O)CH₂C(O)-) | ~3.9 | Singlet |

| ¹H | Enolic (-C(OH)=CH-) | >12 | Singlet |

| ¹³C | Ester Carbonyl (C=O) | ~166 | - |

| ¹³C | Ketone Carbonyl (C=O) | ~190 | - |

| ¹³C | Ethyl (-OCH₂-) | ~62 | - |

| ¹³C | Methylene (-C(O)CH₂C(O)-) | ~42 | - |

| ¹³C | Ethyl (-CH₃) | ~14 | - |

Note: Chemical shifts are approximate and can vary based on the solvent and specific molecular structure of the derivative. vulcanchem.comrsc.org

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural insights through the analysis of its fragmentation patterns. Using techniques like electrospray ionization (ESI) or electron ionization (EI), the molecule is ionized and then broken into characteristic fragment ions.

For instance, in the ESI-MS analysis of ethyl 3-(methylamino)-3-oxopropanoate, a protonated molecular ion [M+H]⁺ is observed, confirming its molecular weight. A common fragmentation pathway for β-keto esters involves the loss of the ethoxy group (-OCH₂CH₃). vulcanchem.com High-resolution mass spectrometry (HRMS) can provide the exact molecular formula by measuring the mass-to-charge ratio with very high precision.

Table 2: Common Mass Spectrometric Fragments for this compound Derivatives

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| [M]+ or [M+H]+ | Molecular Ion | Parent molecule ionization |

| [M - 45]+ | [M - OCH₂CH₃]+ | Loss of the ethoxy group |

| [M - 72]+ | [M - CO₂CH₂CH₃]+ | Loss of the ethoxycarbonyl group |

Note: The specific m/z values depend on the molecular weight of the parent compound. Fragmentation patterns are inferred from related structures. vulcanchem.com